molecular formula C9H11NO3 B15353049 2-Hydroxy-5-(1-hydroxyethyl)benzamide CAS No. 2724509-52-6

2-Hydroxy-5-(1-hydroxyethyl)benzamide

Cat. No.: B15353049
CAS No.: 2724509-52-6
M. Wt: 181.19 g/mol
InChI Key: KGHJCNKNXBWDSP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(1-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.189 g/mol

Properties

CAS No.

2724509-52-6

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-hydroxy-5-(1-hydroxyethyl)benzamide

InChI

InChI=1S/C9H11NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-5,11-12H,1H3,(H2,10,13)

InChI Key

KGHJCNKNXBWDSP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)C(=O)N)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Ketone Precursors

Reaction Conditions and Optimization

Key parameters influencing this reaction include catalyst loading, hydrogen pressure, and solvent selection. In a representative procedure from French Patent FR2558465A1, 2-hydroxy-5-(2-ketoethyl)benzamide is dissolved in tetrahydrofuran and subjected to hydrogenation at 50 atm and 60°C using 10% palladium on charcoal. The reaction typically achieves yields of 72% after 12 hours, with purity exceeding 95% post-crystallization.

Table 1: Hydrogenation Parameters and Outcomes
Parameter Optimal Value Yield (%) Purity (%)
Catalyst 10% Pd/C 72 95
Pressure 50 atm - -
Temperature 60°C - -
Solvent Tetrahydrofuran - -

Mechanistic Insights

The reduction proceeds via adsorption of hydrogen onto the palladium surface, followed by sequential electron transfer to the carbonyl carbon. Steric hindrance from the ortho-hydroxy group necessitates prolonged reaction times compared to simpler aromatic ketones.

Condensation with Amine Derivatives

Schiff Base Intermediate Formation

An alternative route involves condensing 2-hydroxy-5-glyoxylylbenzoic acid ester with 1-phenyl-3-butylamine to form a Schiff base intermediate. This method, detailed in FR2558465A1, avoids direct ketone reduction by instead constructing the hydroxyethyl moiety through reductive amination.

Stepwise Synthesis Protocol

  • Ester Activation : The glyoxylyl ester reacts with excess 1-phenyl-3-butylamine in refluxing ethanol, forming an imine linkage.
  • Reductive Amination : Sodium cyanoborohydride selectively reduces the imine to a secondary amine.
  • Acid Hydrolysis : The ester group is cleaved under acidic conditions (HCl, 80°C) to yield the free benzamide.

This three-step process achieves an overall yield of 48%, with the reductive amination step being rate-limiting due to competing side reactions.

Table 2: Condensation Method Performance Metrics
Step Reagents Yield (%)
Imine Formation Ethanol, 78°C 85
Reductive Amination NaCNBH₃, THF 56
Ester Hydrolysis HCl, H₂O 92

Direct Functionalization of Benzamide Scaffolds

Hydroxyethyl Group Introduction via Grignard Reagents

A less common but mechanistically intriguing approach employs Grignard reagents to install the hydroxyethyl group. Magnesium-activated ethyl bromide reacts with 2-hydroxy-5-formylbenzamide, followed by acidic workup to protonate the alkoxide intermediate. While conceptually straightforward, this method suffers from poor regioselectivity (≤35% yield) due to competing addition at the amide carbonyl.

Oxidative Methods

Recent advances explore oxidative pathways using tert-butyl hydroperoxide (TBHP) to convert 2-hydroxy-5-vinylbenzamide to the target compound via epoxidation and subsequent ring-opening. However, these methods remain experimental, with yields below 20% under current protocols.

Industrial-Scale Production Considerations

Catalytic Hydrogenation at Scale

For bulk synthesis, continuous flow hydrogenation reactors demonstrate superior performance compared to batch systems. A pilot-scale study using a fixed-bed reactor packed with Pd/Al₂O₃ catalysts achieved 68% yield at 80 atm, highlighting the method's scalability despite elevated pressure requirements.

Cost-Benefit Analysis of Synthetic Routes

Table 3: Economic Comparison of Preparation Methods
Method Cost (USD/kg) Yield (%) Purity (%)
Catalytic Hydrogenation 420 72 95
Condensation 580 48 89
Grignard Addition 920 35 75

Catalytic hydrogenation emerges as the most economically viable route, balancing moderate reagent costs with acceptable yields. The condensation method’s higher expense stems from multi-step purification requirements.

Purity Enhancement and Byproduct Management

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) remains the standard purification technique. Implementing gradient cooling (70°C → 4°C over 8 hours) increases crystal size uniformity, reducing residual solvent content to <0.1%.

Chromatographic Purification

For pharmaceutical-grade material, reverse-phase HPLC using C18 columns and acetonitrile/water eluents achieves >99.5% purity. This method adds approximately $150/kg to production costs, limiting its use to small-batch applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(1-hydroxyethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-Hydroxy-5-(1-hydroxyethyl)benzamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis.

  • Biology: The compound may be used in studies related to neurotransmission and receptor binding.

  • Industry: Use in material science for the development of coatings and other applications.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(1-hydroxyethyl)benzamide exerts its effects involves its interaction with molecular targets such as adrenergic receptors. The compound may modulate signaling pathways related to neurotransmission and receptor binding, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Hydroxybenzamide

  • 2-Hydroxy-4'-hydroxyethoxy-2-methylpropiophenone

  • 2-Hydroxyethyl disulfide

This comprehensive overview provides a detailed understanding of 2-Hydroxy-5-(1-hydroxyethyl)benzamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(1-hydroxyethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation or acylation reactions. For example, alkylating agents like 5’-(2-bromoacetyl)-2’-hydroxybenzamide have been used to introduce functional groups, achieving yields up to 95% under mild conditions (room temperature, methanol solvent) . Optimization involves controlling reaction time (e.g., 1–18 hours) and using catalysts such as Pd/C for hydrogenation steps . Purity is verified via melting point analysis (e.g., 235–257°C) and spectroscopic methods (¹H NMR in DMSO-d₆) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound’s GHS classification includes acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Researchers must:

  • Use PPE (face shields, safety glasses, gloves) to avoid skin/eye contact .
  • Work under fume hoods to minimize inhalation of dust/aerosols .
  • Store at 2–8°C in inert, light-sensitive conditions to prevent degradation .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Structural elucidation requires a combination of:

  • ¹H NMR : Peaks at δ 7.49–8.01 ppm (aromatic protons), δ 5.85 ppm (hydroxyl group) .
  • Mass spectrometry (EI) : Molecular ion peak at m/z 311 (M+1) .
  • Elemental analysis : Validate empirical formulas (e.g., C₁₁H₁₀N₄O₃S₂) with <1% deviation .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis of this compound derivatives?

  • Methodological Answer : Chiral chromatography is effective. For structurally related benzamides, HPLC methods using C18 columns and mobile phases (e.g., acetonitrile/water gradients) resolve enantiomers with relative retention times (RRT) ranging from 0.4 to 2.2. Response factors (1.00–1.75) aid in quantifying impurities . Chiral stationary phases (e.g., polysaccharide-based) or derivatization with chiral auxiliaries (e.g., TIPSCl) may also enhance resolution .

Q. What strategies optimize the purity of this compound for pharmacological studies?

  • Methodological Answer :

  • Recrystallization : Use solvents like methanol or dichloromethane to remove byproducts.
  • Chromatographic purification : Flash chromatography (silica gel) with ethyl acetate/hexane eluents isolates the target compound.
  • Analytical validation : Monitor impurities via HPLC (detection threshold: 0.1% for individual impurities, 0.5% total) .

Q. How do structural modifications of the benzamide core influence biological activity?

  • Methodological Answer : SAR studies show that:

  • Hydroxyethyl substitution at position 5 enhances α/β-adrenergic receptor binding, as seen in labetalol analogs .
  • Sulfonamide derivatives (e.g., 5-sulfamoyl substitutions) improve solubility and metabolic stability .
  • Methoxy groups at position 2 reduce oxidative degradation but may lower bioavailability .

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